Spiro[4.5]dec-7-ene-8-carbonitrile
Description
Spiro[4.5]dec-7-ene-8-carbonitrile is a bicyclic compound featuring a spirocyclic architecture where two rings (a cyclohexane and a cyclopentane) share a single carbon atom. The nitrile group at position 8 and the double bond at position 7 contribute to its unique electronic and steric properties.
This compound’s structural rigidity and functional groups make it a candidate for applications in medicinal chemistry, particularly as a modulator of enzyme activity, given the demonstrated inhibitory effects of related spiro[4.5]decanones on prolyl hydroxylases (PHDs) .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
spiro[4.5]dec-8-ene-8-carbonitrile |
InChI |
InChI=1S/C11H15N/c12-9-10-3-7-11(8-4-10)5-1-2-6-11/h3H,1-2,4-8H2 |
InChI Key |
VRJWHWCUVYYZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(=CC2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Spiro[4.5]decanones (e.g., Compounds 11, 23, 24)
- Key Features : These compounds share the spiro[4.5] core but replace the nitrile with a ketone group.
- Biological Activity :
Spirovetivanes (e.g., β-Vetivone)
- Key Features : Natural spiro[4.5]decanes like β-vetivone lack the nitrile and double bond but feature methyl and isopropylidene substituents .
- Applications : Isolated from vetiver oil, these sesquiterpenes act as phytoalexins, defending plants against pathogens .
- Structural Insight : The revised spiro[4.5]decane structure of β-vetivone (originally misassigned as hydroazulenic) underscores the importance of precise structural characterization, a consideration for Spiro[4.5]dec-7-ene-8-carbonitrile’s analysis .
Spiro[4.5]dec-9-ene-9-carboxamide Derivatives
- Key Features : Patent EP 4 374 877 A2 describes a derivative with a carboxamide group at position 9 and complex substituents, including fluorinated aromatic groups .
Functional and Analytical Comparisons
Enzyme Inhibition Profiles
Spectroscopic Characterization
- Mass Spectrometry : Spiro compounds like 1,3-benzoxazine dimers fragment at the spiro junction, losing groups such as ArN₂CO (e.g., m/z 505 for Compound 18) . This compound may exhibit analogous fragmentation, aiding structural confirmation.
- NMR and IR : The nitrile’s sharp IR stretch (~2250 cm⁻¹) and deshielded carbon signal in ¹³C NMR distinguish it from ketones (C=O ~1700 cm⁻¹) or alcohols (O–H ~3300 cm⁻¹) in related compounds .
Physical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[4.5]dec-7-ene-8-carbonitrile, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, such as cyclocondensation of nitrile-containing precursors with ketones or aldehydes under acidic or basic conditions. For example, spiro analogs are synthesized via diastereoselective annulation, with intermediates characterized by melting point analysis, IR (to confirm C≡N stretches at ~2200 cm⁻¹), and NMR (¹H/¹³C signals for spiro carbons and nitrile groups) . Elemental analysis (C, H, N) is used to validate purity .
Q. How is the structural conformation of this compound resolved using spectroscopic techniques?
- Methodology : ¹H NMR chemical shifts (e.g., δ 2.5–3.5 ppm for spiro junction protons) and ¹³C NMR (δ ~120 ppm for nitrile carbons) are critical for assigning stereochemistry. IR confirms nitrile functionality, while X-ray crystallography (if crystals are obtainable) provides definitive spatial arrangement . For substituted analogs, NOESY or COSY experiments resolve steric interactions .
Q. Why is this compound significant in medicinal chemistry research?
- Methodology : The spiro architecture introduces rigidity and 3D complexity, enhancing binding selectivity to biological targets. For instance, spiro[4.5]decanone derivatives act as prolyl hydroxylase (PHD) inhibitors, validated via crystallographic studies showing interactions with 2OG-binding pockets . This scaffold’s versatility supports drug discovery for anemia and ischemia-related diseases .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized while minimizing side products?
- Methodology : Reaction conditions (e.g., solvent polarity, temperature) are systematically varied using design of experiments (DoE). For example, polar aprotic solvents (DMF, DMSO) improve nitrile cyclization efficiency, while additives like molecular sieves reduce hydrolysis side reactions. Kinetic studies via HPLC track intermediate stability .
Q. What strategies address diastereoselectivity challenges in spiro compound synthesis?
- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) enforce stereocontrol. For example, enantiopure spiro[4.5]decanes are achieved using L-proline-derived catalysts, with diastereomer ratios quantified via chiral HPLC or Mosher ester analysis .
Q. How do computational models predict the bioactivity of this compound analogs?
- Methodology : Density Functional Theory (DFT) calculates electron distribution at the nitrile group, correlating with electrophilic reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding to PHDs, prioritizing analogs with favorable ΔG values (< -8 kcal/mol) . MD simulations assess stability of protein-ligand complexes over 100 ns trajectories .
Q. What experimental approaches resolve contradictions between theoretical and observed spectral data for spiro compounds?
- Methodology : Discrepancies in elemental analysis (e.g., C% deviation > 0.3%) indicate impurities; recrystallization or column chromatography (silica gel, hexane/EtOAc gradients) improves purity. For NMR shifts conflicting with predicted values, dynamic effects (e.g., ring puckering) are probed via variable-temperature NMR .
Q. How are structure-activity relationships (SARs) developed for this compound derivatives?
- Methodology : Substituent effects are tested via systematic derivatization (e.g., aryl/heteroaryl groups at position 7). IC₅₀ values against PHDs are measured using enzyme-linked assays, with SAR trends analyzed via Free-Wilson or Hansch models. For example, electron-withdrawing groups (e.g., -NO₂) enhance inhibitory potency by 10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
